N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide
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Overview
Description
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide is a complex organic compound that features a combination of indole, thioether, and nitrobenzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Thioether Linkage: The indole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating the nucleophilic substitution reaction.
Attachment of the Nitrobenzamide Group: The final step involves the coupling of the thioether-indole intermediate with 3-nitrobenzoyl chloride in the presence of a base like triethylamine (TEA) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or catalytic hydrogenation.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: SnCl2, catalytic hydrogenation
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural ligands, allowing the compound to bind to target proteins and modulate their activity. The nitro group may also play a role in redox reactions within biological systems, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-bromophenyl)-1H-indol-3-yl)acetamide
- N-(2-(4-bromophenyl)-1H-indol-3-yl)thioacetamide
- N-(2-(4-bromophenyl)-1H-indol-3-yl)thioethylamine
Uniqueness
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide is unique due to the presence of both the thioether and nitrobenzamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications compared to similar compounds that lack one or more of these features.
Properties
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O3S/c24-17-10-8-15(9-11-17)21-22(19-6-1-2-7-20(19)26-21)31-13-12-25-23(28)16-4-3-5-18(14-16)27(29)30/h1-11,14,26H,12-13H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXVOCGMSDJUGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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